METHYL 4-METHYL-2-[1-(4-NITROPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-1,3-THIAZOLE-5-CARBOXYLATE
Overview
Description
METHYL 4-METHYL-2-[1-(4-NITROPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a chromeno[2,3-c]pyrrole core, a thiazole ring, and a nitrophenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-METHYL-2-[1-(4-NITROPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of a suitable precursor, such as a 2-hydroxychalcone derivative, under acidic or basic conditions to form the chromeno[2,3-c]pyrrole core.
Introduction of the Thiazole Ring: The thiazole ring is introduced through a condensation reaction between the chromeno[2,3-c]pyrrole intermediate and a thioamide derivative.
Attachment of the Nitrophenyl Group: The nitrophenyl group is typically introduced via a nucleophilic aromatic substitution reaction using a nitrophenyl halide and the thiazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-METHYL-2-[1-(4-NITROPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-1,3-THIAZOLE-5-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the chromeno[2,3-c]pyrrole core.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while oxidation can lead to the formation of various oxidized products.
Scientific Research Applications
METHYL 4-METHYL-2-[1-(4-NITROPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as an antimicrobial agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: It is explored for its potential use in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of METHYL 4-METHYL-2-[1-(4-NITROPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with various molecular targets and pathways:
DNA Interaction: The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation.
Enzyme Inhibition: It can inhibit specific enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Comparison with Similar Compounds
METHYL 4-METHYL-2-[1-(4-NITROPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:
Indole Derivatives: These compounds also possess a heterocyclic core and exhibit diverse biological activities.
Thiazole Derivatives: Similar to the target compound, thiazole derivatives are known for their antimicrobial and anticancer properties.
Nitrophenyl Compounds: Compounds containing the nitrophenyl group are studied for their potential as enzyme inhibitors and antimicrobial agents.
The uniqueness of this compound lies in its combination of the chromeno[2,3-c]pyrrole core, thiazole ring, and nitrophenyl group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
methyl 4-methyl-2-[1-(4-nitrophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O7S/c1-11-20(22(29)32-2)34-23(24-11)25-17(12-7-9-13(10-8-12)26(30)31)16-18(27)14-5-3-4-6-15(14)33-19(16)21(25)28/h3-10,17H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWXJYZJQQDSCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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